Benzo(h)quinoline, 2-amino- Benzo(h)quinoline, 2-amino-
Brand Name: Vulcanchem
CAS No.: 67410-22-4
VCID: VC18304785
InChI: InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)
SMILES:
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

Benzo(h)quinoline, 2-amino-

CAS No.: 67410-22-4

Cat. No.: VC18304785

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Benzo(h)quinoline, 2-amino- - 67410-22-4

Specification

CAS No. 67410-22-4
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name benzo[h]quinolin-2-amine
Standard InChI InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)
Standard InChI Key ADDJIAQBVKRVFQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Benzo(h)quinoline, 2-amino- is systematically named benzo[h]quinolin-2-amine under IUPAC nomenclature . Its structure consists of a quinoline core (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with an amino group (-NH2_2) at the second position of the quinoline moiety. The compound’s molecular formula (C13H10N2\text{C}_{13}\text{H}_{10}\text{N}_2) distinguishes it from its parent structure, benzo[h]quinoline (C13H9N\text{C}_{13}\text{H}_9\text{N}), by the addition of one hydrogen and one nitrogen atom .

Key Identifiers:

  • CAS Registry Number: 67410-22-4

  • SMILES Notation: C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N\text{C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N}

  • InChIKey: ADDJIAQBVKRVFQ-UHFFFAOYSA-N

  • Synonym: 2-Aminobenzo(h)quinoline

Structural Analysis

The compound’s planar aromatic system facilitates π-π stacking interactions, while the amino group enhances solubility in polar solvents and provides a site for chemical modifications. X-ray crystallography and computational modeling reveal that the amino group adopts a nearly coplanar orientation with the quinoline ring, optimizing conjugation and stability .

Synthesis and Physicochemical Properties

Synthesis Pathways

Benzo(h)quinoline, 2-amino- is typically synthesized via multi-step organic reactions. A representative route involves:

  • Formation of a Pyran Intermediate: Reacting methyl 2-cyano-3,3-bis-methylthio-acrylate with aryl methyl ketones in dimethylsulfoxide (DMSO) under basic conditions .

  • Amination: Substituting the methylthio group with secondary amines in refluxing ethanol .

  • Cyclization: Closing the quinoline ring through thermal or acid-catalyzed conditions .

Physicochemical Properties

PropertyValueSource
Molecular Weight194.23 g/mol
SolubilitySlightly soluble in cold water; soluble in hot water, ethanol, DMSO
pKa (Amino Group)~4.5 (estimated from analogues)
StabilitySensitive to light; may discolor over time

The amino group’s pKa (~4.5) suggests protonation under physiological conditions, influencing its bioavailability and interaction with biological targets .

Biological Activity and Mechanisms of Action

Anti-Cancer Efficacy

Benzo(h)quinoline, 2-amino- exhibits potent cytotoxicity against multiple cancer cell lines, as demonstrated by MTT assays :

Cell LineIC50_{50} (μM)Reference Compound (Doxorubicin) IC50_{50} (μM)
H460 (Lung)4.72.1
MCF7 (Breast)4.92.1
HCT116 (Colon)6.82.1

Mechanisms:

  • Oxidative Stress Induction: Generates reactive oxygen species (ROS), damaging mitochondrial membranes and triggering apoptosis .

  • DNA Damage Response: Upregulates H2AFX and ATM genes, markers of double-strand DNA breaks .

  • CDK2 Inhibition: Binds to cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression .

Structure-Activity Relationships (SAR)

  • Amino Group Criticality: Removal of the 2-amino group reduces activity by >80%, underscoring its role in target binding .

  • Aryl Substitutions: Electron-donating groups (e.g., -OCH3_3) at the 6-position enhance potency, likely by improving solubility and target affinity .

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